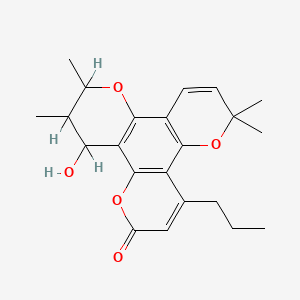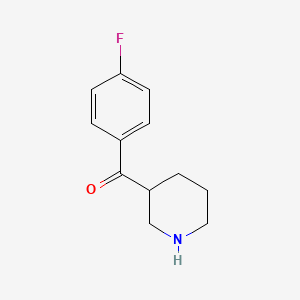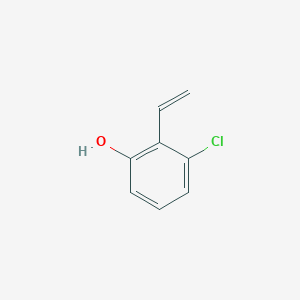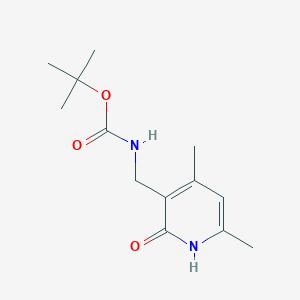
5-(4-Benzylpiperazinyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Benzylpiperazinyl)uracil is a compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their biological activities. The addition of a benzylpiperazinyl group to the uracil structure enhances its potential for various applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazinyl)uracil typically involves the alkylation of uracil with 4-benzylpiperazine. One common method is to react uracil with 4-benzylpiperazine in the presence of a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Benzylpiperazinyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the uracil moiety.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-(4-Benzylpiperazinyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Benzylpiperazinyl)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazinyl group enhances the compound’s ability to bind to these targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyluracil: Another uracil derivative with similar biological activities.
1-Methyluracil: Known for its use in medicinal chemistry.
3-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
5-(4-Benzylpiperazinyl)uracil stands out due to the presence of the benzylpiperazinyl group, which significantly enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C15H18N4O2 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
5-(4-benzylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c20-14-13(10-16-15(21)17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21) |
InChI-Schlüssel |
BQUYEGDTBNEKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-](/img/structure/B8761491.png)



![2-Propenoic acid, 3-[3-(acetyloxy)phenyl]-](/img/structure/B8761523.png)






